Ecamsule
Overview
Description
Ecamsulum, also known as terephthalylidene dicamphor sulfonic acid, is an organic compound primarily used as a sunscreen agent. It is effective in absorbing ultraviolet A (UVA) radiation, which is known to cause skin aging and contribute to skin cancer. Ecamsulum is marketed under the trade name Mexoryl SX and is widely used in various sunscreen formulations due to its photostability and efficacy in protecting the skin from UVA rays .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ecamsulum is synthesized through a multi-step process involving the reaction of camphor derivatives with sulfonic acid groups. The key steps include:
Formation of Camphor Derivatives: Camphor is reacted with sulfonic acid to introduce sulfonic acid groups at specific positions on the camphor molecule.
Condensation Reaction: The camphor derivatives undergo a condensation reaction with terephthalaldehyde to form the final product, terephthalylidene dicamphor sulfonic acid.
Industrial Production Methods: Industrial production of ecamsulum involves large-scale chemical synthesis using the above-mentioned reactions. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions: Ecamsulum undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the sulfonic acid groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur at the sulfonic acid groups or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives with altered functional groups .
Scientific Research Applications
Ecamsulum has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study photostability and photodegradation of organic molecules.
Biology: Investigated for its protective effects against UVA-induced cellular damage.
Medicine: Explored for its potential use in preventing skin cancer and other skin-related conditions.
Industry: Widely used in the formulation of sunscreens and other cosmetic products to provide effective UVA protection
Mechanism of Action
Ecamsulum exerts its effects by absorbing UVA radiation and converting it into less harmful energy, such as heat. This process prevents the UVA radiation from penetrating the skin and causing cellular damage. The molecular targets of ecamsulum include the chromophores in the skin that absorb UV radiation. By protecting these chromophores, ecamsulum helps to prevent DNA damage and other harmful effects of UVA exposure .
Comparison with Similar Compounds
Ecamsulum is unique among sunscreen agents due to its high photostability and specific absorption of UVA radiation. Similar compounds include:
Avobenzone: Another UVA absorber, but less photostable compared to ecamsulum.
Oxybenzone: Absorbs both UVA and UVB radiation but has raised concerns regarding its safety and environmental impact.
Titanium Dioxide and Zinc Oxide: Physical blockers that provide broad-spectrum UV protection but can leave a white residue on the skin.
Ecamsulum stands out for its ability to provide long-lasting UVA protection without significant degradation, making it a preferred choice in many sunscreen formulations .
Properties
IUPAC Name |
[(3Z)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHZSUCFKFERC-AXPXABNXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(C(=O)/C(=C\C3=CC=C(C=C3)/C=C/4\C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
Solid | |
CAS No. |
92761-26-7 | |
Record name | Ecamsule | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 92761-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Terephthalylidene dicamphor sulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 °C (decomposes) | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 639 | |
Record name | Terephthalylidene dicamphor sulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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